![molecular formula C10H15ClN2O B1489149 3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide CAS No. 1340072-26-5](/img/structure/B1489149.png)
3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide
Overview
Description
3-Chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide, also referred to as 3-Chloro-N-cyclobutyl-2,2-dimethylpropanamide, is an organic compound with a wide range of applications in the field of organic chemistry. It is a white, crystalline solid that is odorless and has a melting point of about 77°C. It is soluble in water and is used in a variety of chemical reactions. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules.
Scientific Research Applications
Structural Analysis and Synthesis
The synthesis and crystal structure of compounds closely related to "3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide" have been explored to understand their chemical behavior and potential applications. For instance, the title compound 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide was synthesized and its structure determined by X-ray single crystal diffraction, highlighting the specific arrangement of substituents around the benzene ring plane and demonstrating the molecule's potential in forming a three-dimensional network through N—H⋯O and C—H⋯O hydrogen bonds (Huang Ming-zhi et al., 2005).
Chemical Transformations and Reactivity
Research on compounds structurally related to "3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide" involves studies on their reactivity and potential to undergo various chemical transformations. For example, the study on the synthesis of 4,4-Dimethyl-3-isoxazolidinone from 3-Chloro-N-hydroxy-2,2-dimethylpropanamide demonstrates how modifying reaction conditions can yield different products, showcasing the versatility of similar compounds in synthetic chemistry (Yang Gui-qiu & Yu Chun-rui, 2004).
Applications in Complex Formation
Research also extends to the interaction of similar compounds with metals to form complexes. A study on the hydrogen-bonded networks in oxygen-coordinated monoamide complexes of zinc(II) featuring bulky secondary amides related to "3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide" explores the structural implications of such interactions and their potential applications in materials science (Leila Mokhtabad Amrei & R. Boere, 2018).
Novel Synthetic Routes
Innovations in synthetic methods are also a key application area. For example, the novel synthesis method of 2-Chloro-N,N-dimethylnicotinamide, while not the exact compound , showcases the ongoing efforts to develop more efficient and sustainable synthetic routes for related compounds, potentially offering insights into new synthetic approaches for "3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide" (Du Xiao-hua, 2013).
properties
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-9(2,6-11)8(14)13-10(7-12)4-3-5-10/h3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJJZCCAHSVGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1(CCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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